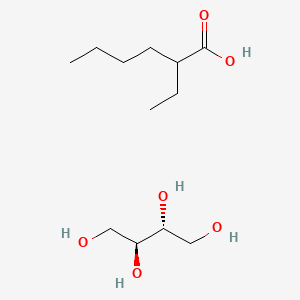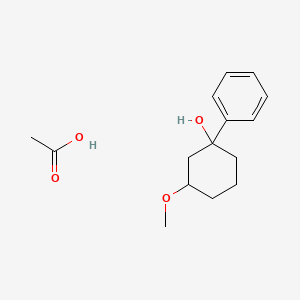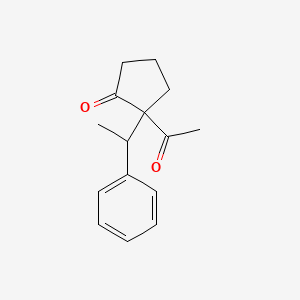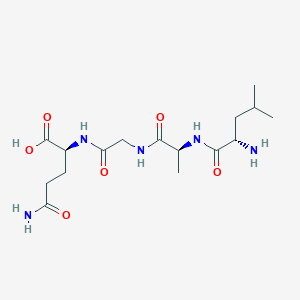
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound consists of a butane backbone with four hydroxyl groups and an attached 2-ethylhexanoic acid moiety. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a keto ester, using chiral catalysts or enzymes. For instance, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the enantioselective synthesis of the compound. The fermentation process is optimized to achieve high yields and purity, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield butane-1,2,3,4-tetrone, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or activator.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals .
Wirkmechanismus
The mechanism of action of (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting substrate binding and turnover .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-3-hydroxypipecolic acid
Uniqueness
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
801221-44-3 |
|---|---|
Molekularformel |
C12H26O6 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C4H10O4/c1-3-5-6-7(4-2)8(9)10;5-1-3(7)4(8)2-6/h7H,3-6H2,1-2H3,(H,9,10);3-8H,1-2H2/t;3-,4+ |
InChI-Schlüssel |
GQYHISPPZXYGFJ-LKASCYNESA-N |
Isomerische SMILES |
CCCCC(CC)C(=O)O.C([C@H]([C@H](CO)O)O)O |
Kanonische SMILES |
CCCCC(CC)C(=O)O.C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)


![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)

![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
